1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-4-14-7-5-6-8-15(14)21-19(26)22-16-13-20-18(23-17(16)24(2)3)25-9-11-27-12-10-25/h5-8,13H,4,9-12H2,1-3H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIYCXXSTQGRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a urea moiety, contributing to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.4 g/mol. The structure features a dimethylamino group and a morpholinopyrimidine component, which are critical for its interaction with biological targets.
Research indicates that this compound may function as an inhibitor in various biological pathways. The presence of the dimethylamino group enhances its ability to interact with specific receptors or enzymes, potentially modulating their activity.
Table 1: Comparison of Biological Activity with Related Compounds
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various pyrimidine derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study 2: Neurological Effects
Another investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to modulate neurotransmitter release and reduce oxidative stress markers in neuronal cultures, suggesting potential applications in treating conditions like Alzheimer's disease.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics with moderate bioavailability. It is primarily metabolized in the liver, and its elimination half-life supports once-daily dosing regimens.
Toxicology
Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety margins and potential side effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Structural Differences:
- Core Heterocycle: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with triazine-based analogs (three nitrogen atoms) in and .
- Substituents : The 2-ethylphenyl group in the target compound may enhance lipophilicity compared to the trifluoromethyl group in M64, which is more electronegative and polar . The urea linkage in the target compound is similar to triazine derivatives in but differs in spatial arrangement .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the key synthetic routes for synthesizing 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethylphenyl)urea?
The synthesis typically involves multi-step routes starting with functionalized pyrimidine precursors. A common approach includes:
- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions. For example, coupling a chloropyrimidine derivative with morpholine under reflux conditions in anhydrous tetrahydrofuran (THF) to introduce the morpholino group .
- Step 2 : Introduction of the dimethylamino group via alkylation or amination, often using dimethylamine hydrochloride in the presence of a base like potassium carbonate .
- Step 3 : Urea linkage formation by reacting the pyrimidine intermediate with 2-ethylphenyl isocyanate under inert atmosphere (e.g., nitrogen) at 60–80°C .
Critical parameters include solvent choice (e.g., dichloromethane for solubility), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is the compound characterized post-synthesis?
Characterization employs a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and urea linkage integrity. For example, the urea NH proton typically appears as a broad singlet at δ 8.5–9.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 440.2) and detects impurities .
- Infrared (IR) Spectroscopy : Urea carbonyl (C=O) stretches are observed at 1640–1680 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What strategies optimize yield and purity during synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity) identifies optimal conditions. For instance, increasing reaction temperature from 60°C to 80°C improved urea coupling efficiency by 20% in similar compounds .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in pyrimidine functionalization .
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts. Preparative HPLC is recommended for >95% purity in kinase inhibitor studies .
Advanced: How do structural variations in analogs impact biological activity?
- Substituent Effects :
- Morpholino Group : Replacement with piperidine reduces kinase inhibition (IC₅₀ increases from 12 nM to 220 nM in PI3Kα assays) due to altered hydrogen-bonding interactions .
- 2-Ethylphenyl vs. Fluorophenyl : Fluorine substitution enhances metabolic stability but reduces solubility, requiring formulation adjustments .
- SAR Studies : Computational docking (e.g., AutoDock Vina) predicts binding affinity to ATP pockets. For example, dimethylamino groups improve hydrophobic interactions with kinase subdomains .
Advanced: What is the hypothesized mechanism of action?
The compound is a putative kinase inhibitor, targeting PI3K/AKT/mTOR pathways:
- In Vitro Evidence : IC₅₀ values of 8–15 nM against PI3Kδ in enzyme-linked immunosorbent assays (ELISAs) .
- Cellular Assays : Reduces phosphorylation of downstream effector proteins (e.g., S6K in MCF-7 cells) at 100 nM concentrations .
- Off-Target Profiling : Screening against 468 kinases (DiscoverX panel) showed >90% selectivity at 1 μM .
Advanced: How to design in vitro assays to evaluate efficacy?
- Kinase Inhibition : Use recombinant kinases (e.g., PI3Kγ) with ATP-Glo assays. Include staurosporine as a positive control .
- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) with 72-hour exposure. Normalize data to DMSO controls .
- Western Blotting : Validate target engagement by measuring phospho-AKT (Ser473) levels post-treatment .
Advanced: How to address data discrepancies in biological activity across studies?
- Potential Causes : Batch-to-batch purity variations, differences in cell passage numbers, or assay conditions (e.g., serum concentration).
- Resolution Strategies :
- Orthogonal Assays : Confirm kinase inhibition using both radiometric (32P-ATP) and fluorescence-based methods .
- SAR Cross-Validation : Compare activity of analogs with known binding modes to identify structural outliers .
Advanced: What challenges arise in in vivo pharmacokinetic (PK) studies?
- Solubility : Aqueous solubility of <0.1 mg/mL necessitates nanoformulation or co-solvents (e.g., 10% Cremophor EL) .
- Metabolic Stability : High clearance rates in rodents (t₁/₂ = 1.2 hours) require prodrug strategies or CYP450 inhibition .
- Toxicity : Dose-limiting hepatotoxicity observed at 50 mg/kg in mice; histopathology and serum ALT/AST monitoring are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
